Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
Overview
Description
Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is a chiral building block used in the preparation of bioactive compounds in the pharmaceutical industry . It is formed during the hydrolysis of poly-3-hydroxybutyrate .
Synthesis Analysis
The synthesis of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate involves the use of Fe3O4-Arg-Cells as a catalyst to gain ethyl ®-4-chloro-3-hydroxybutyrate (®-CHBE). For further improvement in reduction productivity, a continuous reduction in the magnetic fluidized bed reactor system (MFBRS) was completed .
Chemical Reactions Analysis
Esters like Ethyl ®-(+)-4-chloro-3-hydroxybutyrate can be made from carboxylic acids and alcohols. In general terms, the two combine together, losing a molecule of water in the process . A specific example of such a reaction is the formation of butyl acetate from butyl alcohol and acetic acid .
Physical and Chemical Properties Analysis
Ethyl ®-(+)-4-chloro-3-hydroxybutyrate has a molecular weight of 166.60 g/mol . Its boiling point is 93-95 °C at 5 mmHg, and it has a density of 1.19 g/mL at 25 °C .
Scientific Research Applications
Stereoselective Synthesis Techniques : A study by Kluson et al. (2019) discussed the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate in a microfluidic chip reactor. This synthesis is crucial for producing pharmacologically valuable products, including L-carnitine, and involves enzymatic reactions and asymmetric hydrogenation (Kluson et al., 2019).
Applications in Drug Synthesis : The compound is used in the synthesis of Atorvastatin, a drug for hypercholesterolemia. Park et al. (2008) detailed how a Rhodococcus erythropolis strain can convert 4-chloro-3-hydroxybutyronitrile to 4-chloro-3-hydroxybutyric acid, a process significant for the production of this compound (Park et al., 2008).
Microbial Dechlorination for Chiral Building Units : Suzuki et al. (1996) developed a novel method using bacterial cells for generating optically active ethyl 4-chloro-3-hydroxybutyrate, essential for synthesizing various C4 compounds with enantiomeric purities (Suzuki et al., 1996).
Efficient Biosynthesis Strategies : A study by Chen et al. (2016) discussed the efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a carbonyl reductase from Burkholderia gladioli, which exhibits high activity and enantioselectivity, crucial for pharmaceutical applications (Chen et al., 2016).
Stereoselective Hydrolysis and Lipase Utilization : Research by Chung and Hwang (2008) explored the stereoselective hydrolysis of racemic ethyl 4-chloro-3-hydroxybutyrate using Novozym 435 lipase, which is important for producing (R)-ECHB with high enantiomeric purity (Chung & Hwang, 2008).
Safety and Hazards
Future Directions
Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is a chiral building block that can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b. It can also be used as a starting material for the synthesis of a chiral g-αmino acid fragment, which in turn is used to prepare the immunosuppressive agent FR252921 . The efficient biosynthesis of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is a topic of ongoing research .
Mechanism of Action
Target of Action
Ethyl ®-(+)-4-chloro-3-hydroxybutyrate, also known as ®-Ethyl 4-chloro-3-hydroxybutanoate, is a chiral building block used in the synthesis of various pharmaceuticals . It is used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . It also serves as a starting material for the synthesis of a chiral g-αmino acid fragment, which is used to prepare the immunosuppressive agent FR252921 .
Biochemical Pathways
The biochemical pathways involved in the use of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate are primarily those related to the synthesis of the target compounds. For example, it can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . The exact pathways would depend on the specific synthesis process being used.
Result of Action
The result of the action of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is the production of other compounds with pharmaceutical applications. For example, it can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . The resulting compounds can have various molecular and cellular effects depending on their specific structures and targets.
Action Environment
The action environment for Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is the chemical reaction in which it is used as a building block. Factors such as the reaction conditions, the presence of catalysts, and the concentrations of the reactants can influence the efficiency and outcome of the reaction .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate are largely determined by its interactions with enzymes and proteins. For instance, it has been shown to be a substrate for secondary alcohol dehydrogenase of Candida parapsilosis, an enzyme involved in the reduction of ketones to secondary alcohols . This interaction is crucial for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to Ethyl ®-(+)-4-chloro-3-hydroxybutyrate .
Molecular Mechanism
The molecular mechanism of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate involves its interaction with enzymes such as secondary alcohol dehydrogenase. This enzyme catalyzes the reduction of ethyl 4-chloro-3-oxobutanoate to Ethyl ®-(+)-4-chloro-3-hydroxybutyrate, a reaction that requires NADH for the regeneration of NAD
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate have been observed over time. For instance, using Escherichia coli cells expressing a secondary alcohol dehydrogenase, the yield of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate reached 36.6 g/l without the addition of NADH to the reaction mixture . This suggests that the compound is stable and does not degrade significantly over time.
Metabolic Pathways
It is known that the compound is involved in the reduction of ethyl 4-chloro-3-oxobutanoate, a reaction catalyzed by secondary alcohol dehydrogenase
Properties
IUPAC Name |
ethyl (3R)-4-chloro-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNMXDBJKCCAT-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370313 | |
Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90866-33-4 | |
Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Ethyl (R)-4-chloro-3-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL59XVD2RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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